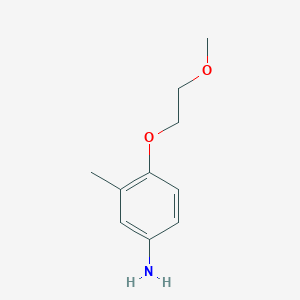

4-(2-Methoxyethoxy)-3-methylaniline

CAS No.:

Cat. No.: VC17836699

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 4-(2-methoxyethoxy)-3-methylaniline |

| Standard InChI | InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 |

| Standard InChI Key | LYIRXTZCAWQRER-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N)OCCOC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three distinct groups:

-

Amine (-NH): Positioned para to the methoxyethoxy group, this moiety confers basicity and reactivity in nucleophilic substitutions .

-

Methoxyethoxy (-OCHCHOCH): A polar ether chain at the 2-position enhances solubility in both aqueous and organic media .

-

Methyl (-CH): A hydrophobic group at the 3-position influences steric interactions and lipophilicity .

The free base (CAS 946741-63-5) has a molecular weight of 181.23 g/mol, while the hydrochloride salt (CAS 1185304-51-1) adds a chloride ion, resulting in the formula .

Table 1: Comparative Properties of 4-(2-Methoxyethoxy)-3-methylaniline and Its Hydrochloride

Spectroscopic and Computational Data

-

InChI Key: LPSKYLSPRSOPPP-UHFFFAOYSA-N

These identifiers facilitate database searches and computational modeling, aiding in virtual screening and property prediction .

Synthesis and Manufacturing

Purification and Quality Control

The free base is specified at ≥95% purity, with long-term storage recommended in cool, dry conditions . Chromatographic techniques (e.g., HPLC) and NMR spectroscopy are standard for verifying purity and structural integrity.

Applications in Research and Industry

Pharmaceutical Intermediates

The amine group enables participation in:

-

Diazotization: Forming diazonium salts for azo coupling reactions, useful in dye and drug synthesis .

-

Schiff Base Formation: Creating imine linkages for metal-organic frameworks (MOFs) or bioactive molecules .

Material Science

The methoxyethoxy chain’s flexibility and polarity suggest utility in:

-

Polymer Modification: Enhancing solubility of conductive polymers like polyaniline .

-

Surfactants: Acting as a hydrophilic headgroup in nonionic surfactants .

Research Gaps and Future Directions

Biological Activity Screening

No published studies directly investigate this compound’s pharmacological potential. Priority areas include:

-

Antimicrobial Testing: Leveraging the amine group’s interaction with microbial membranes.

-

Kinase Inhibition: Screening against cancer-related kinases due to structural similarity to known inhibitors.

Process Optimization

Developing scalable synthesis methods and exploring greener solvents could enhance accessibility for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume